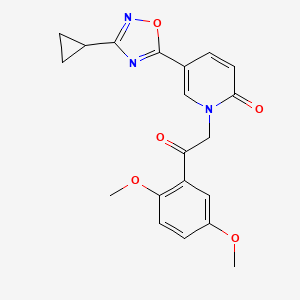

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one

Description

This compound is a heterocyclic molecule featuring a pyridin-2(1H)-one core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety and a 2-(2,5-dimethoxyphenyl)-2-oxoethyl group. The oxadiazole ring is a five-membered heterocycle known for its electron-deficient properties, often utilized in medicinal chemistry for hydrogen-bonding interactions and metabolic stability .

Properties

IUPAC Name |

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c1-26-14-6-7-17(27-2)15(9-14)16(24)11-23-10-13(5-8-18(23)25)20-21-19(22-28-20)12-3-4-12/h5-10,12H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNXYYBFLCNZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₀H₉N₃O₂

- Molecular Weight : 203.20 g/mol

- Structural Features : The compound features a pyridinone core substituted with a cyclopropyl oxadiazole and a dimethoxyphenyl group.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The specific compound under discussion has shown promising results in inhibiting the proliferation of various cancer cell lines.

Key Findings :

- In Vitro Studies : The compound demonstrated cytotoxic effects against human colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines with IC₅₀ values comparable to standard chemotherapeutics like cisplatin .

- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Activity

The oxadiazole moiety is known for its antimicrobial properties. Preliminary tests suggest that this compound may also possess activity against certain bacterial strains.

Research Insights :

- Antibacterial Efficacy : In vitro assays showed effectiveness against Gram-positive bacteria, indicating potential as a new antimicrobial agent .

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory properties, which are common among oxadiazole derivatives.

Evidence :

- Inflammation Models : Studies have reported that similar compounds can inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages, suggesting a potential for treating inflammatory diseases .

Case Studies

| Study | Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|---|

| Study 1 | HCT116 | 4.11 | Induces apoptosis via caspase activation |

| Study 2 | MCF-7 | 4.03 | Inhibits proliferation effectively |

| Study 3 | Staphylococcus aureus | 1.0 | Exhibits antibacterial activity |

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit promising antimicrobial properties. The structure of 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one suggests potential activity against various bacterial strains. Research indicates that oxadiazole derivatives can disrupt bacterial cell wall synthesis and inhibit essential enzymes, making them suitable candidates for antibiotic development .

Anticancer Potential

The compound has shown significant anticancer activity in vitro against several cancer cell lines. Studies focusing on the mechanism of action reveal that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially improving cellular uptake and efficacy against tumor cells .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of oxadiazole derivatives in models of neurodegenerative diseases. The compound may exert its effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis and Derivatives

The synthesis of 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one has been achieved through multi-step synthetic routes involving cyclization reactions and functional group modifications. Variations in the substitution patterns on the oxadiazole ring can lead to derivatives with enhanced biological activities, making this scaffold a versatile platform for drug design .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro testing against human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced significant cytotoxicity compared to control groups. Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with this compound, suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Oxadiazole Family

The compound shares core features with several oxadiazole derivatives, differing primarily in substituent groups. Key comparisons include:

Key Observations :

- Substituent Effects : The trifluoromethylphenyl group in increases electrophilicity and metabolic resistance compared to the dimethoxyphenyl group in the target compound, which may enhance solubility but reduce stability .

- Agricultural vs. Pharmaceutical Potential: Oxadiazon and oxadiargyl (from ) are herbicidal due to their chloro- and alkoxy-substituted phenyl groups, whereas the target compound’s dimethoxy group aligns with motifs seen in CNS-active drugs (e.g., serotonin receptor ligands).

Physicochemical Properties

- Lipophilicity : The dimethoxyphenyl group (logP ~2.5) increases hydrophobicity compared to trifluoromethylphenyl (logP ~3.8) but remains less lipophilic than dichlorophenyl (logP ~4.2) .

- Metabolic Stability : Cyclopropane rings improve resistance to oxidative metabolism, as seen in protease inhibitors, whereas tert-butyl groups (e.g., in oxadiazon) enhance steric shielding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one?

- Methodological Answer : The synthesis typically involves multi-step pathways:

- Step 1 : Preparation of the oxadiazole moiety via cyclization of acylhydrazides with nitriles under acidic conditions (e.g., using POCl₃) .

- Step 2 : Functionalization of the pyridin-2-one core with the 2-(2,5-dimethoxyphenyl)-2-oxoethyl group via alkylation or nucleophilic substitution .

- Step 3 : Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) .

- Key Parameters : Reaction temperatures (often 80–120°C), solvent selection (e.g., DMF, THF), and catalysts (e.g., K₂CO₃) are critical for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions, particularly for the cyclopropyl and dimethoxyphenyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and oxadiazole (C=N) stretches .

- HPLC-PDA : Assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for this compound?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps, while EtOAc/hexane mixtures improve crystallization .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may reduce by-products in aryl-alkyl bond formation .

- In-line Monitoring : Use HPLC or UPLC to track reaction progress and identify intermediates .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Functional Group Modifications : Systematic substitution of the cyclopropyl group (e.g., with fluorinated analogs) or dimethoxyphenyl moiety (e.g., methoxy → hydroxy) to assess bioactivity shifts .

- Molecular Docking : Computational modeling against target proteins (e.g., kinases) to predict binding affinities .

- In Vitro Assays : Dose-response studies in cell lines to correlate structural changes with potency (e.g., IC₅₀ values) .

Q. How can researchers resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Replication Studies : Reproduce assays under standardized conditions (e.g., cell passage number, serum-free media) .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Orthogonal Assays : Validate results with alternative methods (e.g., SPR for binding affinity if ELISA data is inconsistent) .

Q. What advanced techniques are used to study degradation pathways in environmental matrices?

- Methodological Answer :

- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed oxadiazole rings) in soil/water samples .

- Ecotoxicological Testing : Acute/chronic exposure assays in model organisms (e.g., Daphnia magna) to assess ecological risks .

- QSPR Modeling : Predicts environmental persistence based on logP and solubility data .

Q. How can crystallography aid in confirming the compound’s structure?

- Methodological Answer :

- X-ray Diffraction : Single-crystal analysis resolves bond lengths/angles, particularly for the cyclopropyl and oxadiazole groups .

- Refinement Software : SHELXL refines crystallographic data to validate stereochemistry and packing interactions .

Experimental Design Considerations

Q. What experimental frameworks are recommended for assessing biological mechanisms?

- Methodological Answer :

- Dose-Response Curves : Use 6–8 concentration points to determine EC₅₀/IC₅₀ values in target assays .

- Time-Course Studies : Monitor effects at 24, 48, and 72 hours to distinguish acute vs. chronic responses .

- Control Groups : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., known kinase inhibitors) .

Q. How should researchers design studies to evaluate environmental fate?

- Methodological Answer :

- Compartmental Analysis : Measure distribution in water, soil, and biota using isotopic labeling (e.g., ¹⁴C-tagged compound) .

- Degradation Kinetics : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.